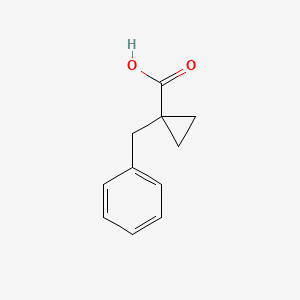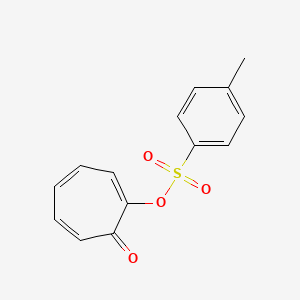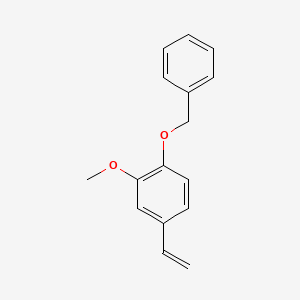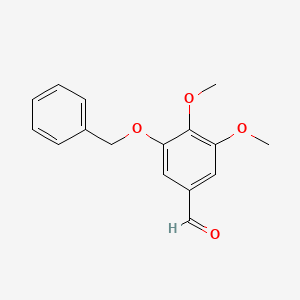
1-(Methylsulfonyl)piperazine
概要
説明
1-(Methylsulfonyl)piperazine is a chemical compound that is part of a broader class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and have been studied for their potential as ligands for various receptors. For instance, piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have shown high binding affinities for the 5-HT(6) serotonin receptor, indicating the significance of the sulfonyl and piperazine groups in receptor binding .
Synthesis Analysis
科学的研究の応用
- Scientific Field : Organic Chemistry
- Summary of Application : “1-(Methylsulfonyl)piperazine” is a type of piperazine derivative. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods of Application or Experimental Procedures : The synthesis of piperazine derivatives, including “1-(Methylsulfonyl)piperazine”, involves various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
“1-(Methylsulfonyl)piperazine” is a type of piperazine derivative and is used as an intermediate for pharmaceutical and chemical research . Here are some additional applications:
- Scientific Field : Organic Chemistry
- Summary of Application : “1-(Methylsulfonyl)piperazine” is used in the synthesis of various pharmaceutical compounds . It’s also used in the production of other piperazine derivatives, such as 1-methyl-4-(methylsulfonyl)piperazine, 1-(Methylsulfonyl)piperidine-4-carbaldehyde, 1-methyl-4-[3-(methylsulfanyl)phenyl]piperazine hydrochloride, and 1-(Methylsulfonyl)piperidine-2-carboxylic acid .
- Methods of Application or Experimental Procedures : The compound is used as a starting material in various chemical reactions to produce the aforementioned derivatives . The specific methods of application or experimental procedures would depend on the desired end product and may involve various organic synthesis techniques .
“1-(Methylsulfonyl)piperazine” is a type of piperazine derivative and is used as an intermediate for pharmaceutical and chemical research . Here are some additional applications:
- Scientific Field : Organic Chemistry
- Summary of Application : “1-(Methylsulfonyl)piperazine” is used in the synthesis of various pharmaceutical compounds . It’s also used in the production of other piperazine derivatives, such as 1-methyl-4-(methylsulfonyl)piperazine, 1-(Methylsulfonyl)piperidine-4-carbaldehyde, 1-methyl-4-[3-(methylsulfanyl)phenyl]piperazine hydrochloride, and 1-(Methylsulfonyl)piperidine-2-carboxylic acid .
- Methods of Application or Experimental Procedures : The compound is used as a starting material in various chemical reactions to produce the aforementioned derivatives . The specific methods of application or experimental procedures would depend on the desired end product and may involve various organic synthesis techniques .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
特性
IUPAC Name |
1-methylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-10(8,9)7-4-2-6-3-5-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAKLGGGMWORRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)piperazine | |
CAS RN |
55276-43-2 | |
| Record name | 1-(Methylsulfonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)
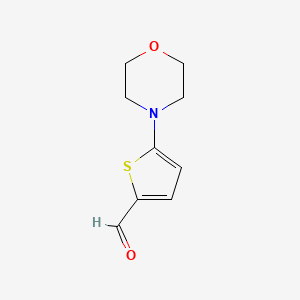
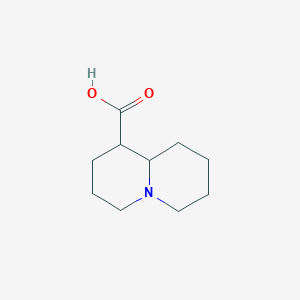
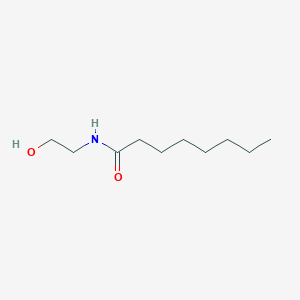

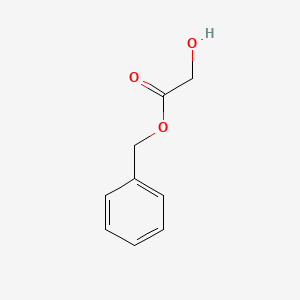
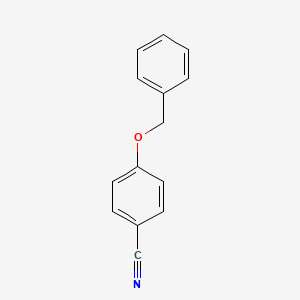
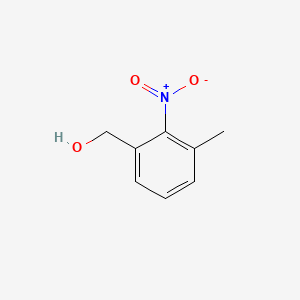
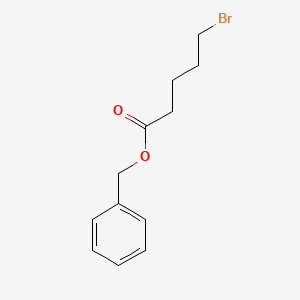
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)
